REACTION_CXSMILES
|
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:25])[C:16]1[CH:24]=[CH:23][CH:22]=[C:18]([C:19](Cl)=[O:20])[CH:17]=1.C(Cl)(=O)[C:28]1[CH:36]=[CH:35][C:31](C(Cl)=O)=[CH:30][CH:29]=1>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:15](=[O:25])[C:16]2[CH:24]=[CH:23][CH:22]=[C:18]([C:19]([NH:12][C:11]3[CH:13]=[CH:14][C:8]([O:1][C:28]4[CH:29]=[CH:30][CH:31]=[CH:35][CH:36]=4)=[CH:9][CH:10]=3)=[O:20])[CH:17]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
4.3243 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C1=CC(C(=O)NC2=CC=C(C=C2)OC2=CC=CC=C2)=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.021 mol | |
AMOUNT: MASS | 10.5117 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |